molecular formula C15H23N3O B2848859 N-[4-(4-methylpiperazin-1-yl)phenyl]butanamide CAS No. 477853-83-1

N-[4-(4-methylpiperazin-1-yl)phenyl]butanamide

Cat. No. B2848859
CAS RN: 477853-83-1
M. Wt: 261.369
InChI Key: WYOOPENEUHDZIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-methylpiperazin-1-yl)phenyl]butanamide, commonly known as MPB, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. MPB is a selective and potent inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes such as cell growth, proliferation, and differentiation.

Scientific Research Applications

Leukemia Treatment

“N-[4-(4-methylpiperazin-1-yl)phenyl]butanamide” is structurally similar to Imatinib , which is one of the most used therapeutic agents to treat leukemia . Imatinib specifically inhibits the activity of tyrosine kinases . This molecule has been structurally characterized only in the form of its piperazin-1-ium salt .

Structural Studies

This compound has been used in structural studies . It has been found that this flexible molecule realizes in crystals two main conformations, an extended with the pyridylpyrimidine moiety in trans position towards the methylbenzene ring and a folded with the pyridylpyrimidine moiety cis situated to the methylbenzene ring .

Inhibitor of Cyclin Dependent Kinases (CDKs)

“N-[4-(4-methylpiperazin-1-yl)phenyl]butanamide” is structurally similar to a novel class of inhibitors of cyclin dependent kinases (CDKs) . CDKs are a group of protein kinases that are important regulators of cell cycle progression, and their inhibition can be beneficial in the treatment of cancer .

Antimicrobial Activity

There is a possibility that this compound could have antimicrobial activity . However, more research is needed to confirm this potential application .

Non-Small Cell Lung Cancer (NSCLC) Treatment

This compound has shown significant in vitro anti-tumor ability against non-small cell lung cancer (NSCLC) cell lines HCC827 and H1975 .

Inactive Abelson Tyrosine Kinase Domain Inhibition

This compound specifically binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions .

properties

IUPAC Name

N-[4-(4-methylpiperazin-1-yl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O/c1-3-4-15(19)16-13-5-7-14(8-6-13)18-11-9-17(2)10-12-18/h5-8H,3-4,9-12H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOOPENEUHDZIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-methylpiperazin-1-yl)phenyl]butanamide

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